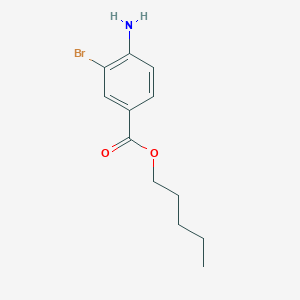
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride is a heterocyclic compound that features both pyridine and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride typically involves the cyclocondensation of pyridine derivatives with imidazole precursors. One common method includes the use of cyclocondensation reactions, cycloaddition, oxidative cyclization, and transannulation reactions . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the trihydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole or pyridine compounds.
Applications De Recherche Scientifique
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,5-a]pyridine: A related heterocyclic compound with similar structural features.
Pyrrolo[2,3-d]pyrimidine:
Pyrido[2,3-d]pyrimidin-5-one: A compound with similar structural motifs and applications in drug discovery.
Uniqueness
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H13Cl3N4 |
|---|---|
Poids moléculaire |
283.6 g/mol |
Nom IUPAC |
(5-pyridin-3-yl-1H-imidazol-2-yl)methanamine;trihydrochloride |
InChI |
InChI=1S/C9H10N4.3ClH/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7;;;/h1-3,5-6H,4,10H2,(H,12,13);3*1H |
Clé InChI |
BALKPGQLUWZVBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CN=C(N2)CN.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15063307.png)

![5-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15063319.png)


![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B15063330.png)



![1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B15063380.png)



